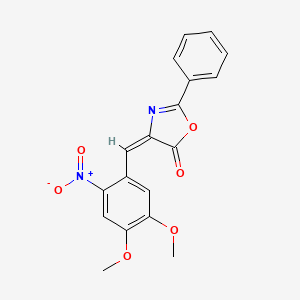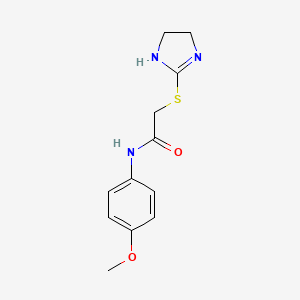
(4E)-4-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the oxazole ring and phenyl group contribute to its binding affinity with target proteins and enzymes, modulating their activity and resulting in the observed biological effects .
Comparison with Similar Compounds
4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can be compared with other similar compounds such as:
N(1)-[2-(diethylamino)ethyl]-N(4)-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,4-naphthalenediamine: This compound shares a similar nitrophenyl group but differs in its overall structure and applications.
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Another compound with a similar methoxyphenyl group, but with distinct chemical properties and uses.
Properties
Molecular Formula |
C18H14N2O6 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(4E)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14N2O6/c1-24-15-9-12(14(20(22)23)10-16(15)25-2)8-13-18(21)26-17(19-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b13-8+ |
InChI Key |
CEMSHLQLBWDFKF-MDWZMJQESA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11081488.png)
![(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone](/img/structure/B11081491.png)

![2-bromo-4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate](/img/structure/B11081514.png)
![1-(Methylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11081520.png)
![N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B11081526.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11081528.png)
![4-methoxy-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11081532.png)
![3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide](/img/structure/B11081540.png)
![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylpropan-2-amine](/img/structure/B11081545.png)
![Tetramethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11081552.png)
![(3Z)-3-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11081557.png)
![(2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081561.png)
![3-amino-N-(4-cyanophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11081576.png)
